molecular formula C17H15N2O+ B14655901 1-Benzyl-3-carbamoylquinolin-1-ium CAS No. 47072-02-6

1-Benzyl-3-carbamoylquinolin-1-ium

Cat. No.: B14655901
CAS No.: 47072-02-6
M. Wt: 263.31 g/mol
InChI Key: PTWCQIKTICCNGP-UHFFFAOYSA-O
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Description

1-Benzyl-3-carbamoylquinolin-1-ium is a quaternary ammonium derivative of quinoline, characterized by a benzyl group at the 1-position and a carbamoyl (-CONH₂) substituent at the 3-position of the quinoline heterocycle. Its structure combines aromaticity (quinoline and benzyl groups) with polar functionality (carbamoyl), influencing its solubility, reactivity, and interactions with biological targets.

Properties

CAS No.

47072-02-6

Molecular Formula

C17H15N2O+

Molecular Weight

263.31 g/mol

IUPAC Name

1-benzylquinolin-1-ium-3-carboxamide

InChI

InChI=1S/C17H14N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-10,12H,11H2,(H-,18,20)/p+1

InChI Key

PTWCQIKTICCNGP-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-carbamoylquinolin-1-ium can be synthesized through several methods. One common approach involves the reaction of aniline with an aldehyde or ketone, followed by cyclization to form hydroquinoline, which is then oxidized to quinoline . The specific conditions for this synthesis include the use of sulfuric acid as a catalyst and an oxidizing agent such as acrolein .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-carbamoylquinolin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

1-Benzyl-3-carbamoylquinolin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Benzyl-3-carbamoylquinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The substitution pattern on the quinoline core significantly impacts chemical behavior. Below is a comparative analysis of 1-Benzyl-3-carbamoylquinolin-1-ium and its analogs:

Compound Substituents Key Properties Applications/Findings
This compound 1-Benzyl, 3-carbamoyl Polar carbamoyl enhances hydrogen bonding; benzyl group increases lipophilicity. Potential as a pharmacophore in kinase inhibitors or antimicrobial agents (inferred).
1-Benzyl-3-bromoquinolin-1-ium bromide 1-Benzyl, 3-bromo Bromide acts as a leaving group; reactive in nucleophilic substitution reactions. Used as an intermediate in cross-coupling reactions for drug discovery .
1-Benzyl-3-phenylquinoxalin-2(1H)-one Quinoxaline core, 3-phenyl Electron-withdrawing ketone group; planar structure enhances π-π stacking. Studied for luminescent properties and as a ligand in coordination chemistry .
1-Methyl-3-phenylbenzo[f]quinoline Benzoquinoline fused ring, 3-phenyl Extended aromatic system improves UV absorption; methyl enhances metabolic stability. Explored in organic electronics and as a fluorescent probe .

Physicochemical Properties

  • Solubility: The carbamoyl group in this compound increases aqueous solubility compared to brominated analogs (e.g., 1-Benzyl-3-bromoquinolin-1-ium), which are more lipophilic .
  • Stability: Quaternary ammonium salts (e.g., 1-Benzyl-3-bromoquinolin-1-ium) are prone to hydrolysis under basic conditions, whereas carbamoyl derivatives exhibit greater stability in aqueous media .
  • Electronic Effects: Electron-withdrawing groups (e.g., carbamoyl) reduce quinoline’s basicity compared to electron-donating substituents (e.g., methyl in benzoquinoline derivatives) .

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